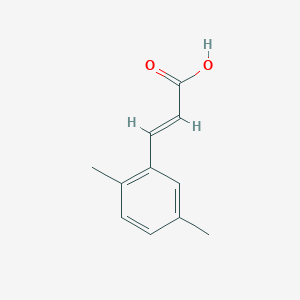

2,5-Dimethylcinnamic acid

Vue d'ensemble

Description

2,5-Dimethylcinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₂O₂ and its molecular weight is 176.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Pathways in Rats : A study explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid, suggesting complex metabolic pathways (Kanamori et al., 2002).

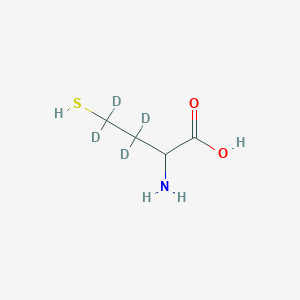

Derivatization Reagent for Amino Acids : Research highlighted the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde in the derivatization of amino acids for HPLC analysis, showing its effectiveness as a precolumn derivatization reagent (Gatti et al., 2010).

Fluorographic Detection in Polyacrylamide Gels : The use of 2,5-diphenyloxazole (PPO) in acetic acid for fluorographic detection of radioactivity in polyacrylamide gels was optimized, presenting an efficient alternative method for fluorography (Skinner & Griswold, 1983).

Analysis of Urinary Metabolites : A study used 2,5-dimethylpyrrole, derived from 2,5-hexanedione in urine, for high-performance liquid chromatography and gas chromatography analysis, indicating its utility in detecting metabolites related to n-hexane exposure (Ogata et al., 1991).

Receptor Interaction Profiles : Research on N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) explored their receptor binding profiles, providing insights into their pharmacological properties (Rickli et al., 2015).

Film Detection Method for Tritium-Labelled Proteins : A method was described for detecting 3H in polyacrylamide gels using a solution of 2,5-diphenyloxazole (PPO) in dimethyl sulphoxide, showing its effectiveness in detecting low levels of radioactivity (Bonner & Laskey, 1974).

Oxidation Chemistry of Dimethyluric Acid : The oxidation reactions of 3,7-dimethyluric acid were studied, revealing insights into the chemical pathways and products formed during the oxidation process (Chen & Dryhurst, 1984).

Polyamide Synthesis Using Dimethyl 2,5-Furandicarboxylate : Research focused on the synthesis of FDCA-based semi-aromatic polyamides using dimethyl 2,5-furandicarboxylate, highlighting its potential in producing biobased alternatives to petrol-based polyamides (Jiang et al., 2016).

Lysine-Induced N-Formylation Study : A study on the reactivity of 2,5-dimethyl-p-benzoquinonediimine towards lysine demonstrated its role in allergic contact dermatitis induction mechanism, providing insights into the reactivity of such compounds (Eilstein et al., 2007).

Marine Fibrinolytic Compound Study : A marine fibrinolytic compound was investigated for thrombolytic therapy, highlighting the pharmacokinetic properties and tissue distribution of a novel pyran-isoindolone derivative (Ma et al., 2019).

Mécanisme D'action

Biochemical Pathways

Cinnamic acid derivatives are known to have various biological activities, including antioxidant and anti-inflammatory effects

Pharmacokinetics

It’s known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Cinnamic acid derivatives are known to exhibit antioxidant and anti-inflammatory activities

Action Environment

The action, efficacy, and stability of 2,5-Dimethylcinnamic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and bioavailability in the body. Additionally, factors such as pH and temperature can impact the stability of the compound .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that cinnamic acid derivatives, which include 2,5-Dimethylcinnamic acid, play a role in various biochemical reactions .

Cellular Effects

Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .

Propriétés

IUPAC Name |

(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIBVLSPNAHVSQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257909 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155814-17-8 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl](/img/no-structure.png)

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)